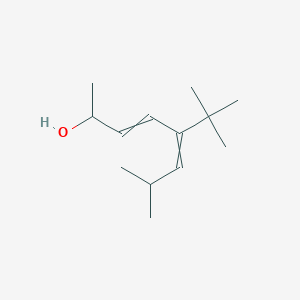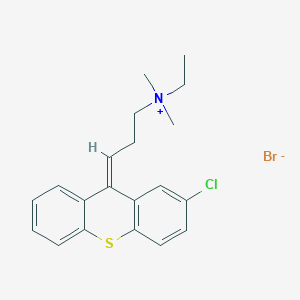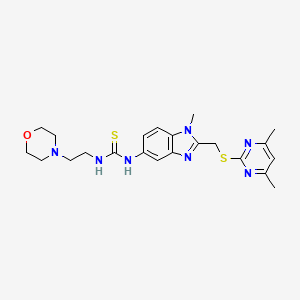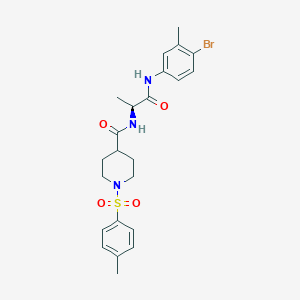![molecular formula C10H15N3O4S B12627733 N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide CAS No. 919996-84-2](/img/structure/B12627733.png)
N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyl group, a pyridine ring, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyridine ring enhances the compound’s ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the hydroxyl and sulfamoyl groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in their imidazo structure and bromine substitution.
Uniqueness
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide is unique due to its combination of hydroxyl, sulfamoyl, and pyridine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919996-84-2 |
|---|---|
Molecular Formula |
C10H15N3O4S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-hydroxy-3-(2-pyridin-2-ylethylsulfamoyl)propanamide |
InChI |
InChI=1S/C10H15N3O4S/c14-10(13-15)5-8-18(16,17)12-7-4-9-3-1-2-6-11-9/h1-3,6,12,15H,4-5,7-8H2,(H,13,14) |
InChI Key |
PLYDYLBYJULAQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNS(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B12627656.png)

![N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea](/img/structure/B12627674.png)

![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine](/img/structure/B12627681.png)



![N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12627700.png)
![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
![2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12627707.png)


![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)
